molecular formula C13H16N4OS2 B2666808 (1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705068-15-0

(1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2666808
CAS No.: 1705068-15-0
M. Wt: 308.42
InChI Key: WMKFOWVFJZWHCE-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that features a triazole ring, a thiazepane ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiazepane ring can be synthesized via a ring-closing reaction involving a thiol and an amine. Finally, the thiophene ring is introduced through a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The triazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe or ligand in biochemical assays. Its ability to interact with various biological targets makes it useful in studying enzyme functions and protein interactions.

Medicine

Medically, the compound has potential as a therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-1,2,3-triazol-4-yl)(7-(phenyl)-1,4-thiazepan-4-yl)methanone
  • (1-methyl-1H-1,2,3-triazol-4-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Uniqueness

Compared to similar compounds, (1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to the presence of the thiophene ring. This ring imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-16-9-10(14-15-16)13(18)17-5-4-12(20-8-6-17)11-3-2-7-19-11/h2-3,7,9,12H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKFOWVFJZWHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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